REACTION_CXSMILES
|
[CH3:1]SC1C=CC(C2C(C(C3C=CC=CC=3)C#N)=NC=C(C(F)(F)F)C=2)=CC=1.[C:28]1([C:34]([C:36]2[C:41]([C:42]3[CH:47]=[CH:46][C:45](SC)=[CH:44][CH:43]=3)=[CH:40][C:39]([C:50]([F:53])([F:52])[F:51])=[CH:38][N:37]=2)=[O:35])[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1.O[O:55][S:56]([O-:58])=O.[K+].[OH-].[NH4+]>CO.O>[C:28]1([C:34]([C:36]2[C:41]([C:42]3[CH:43]=[CH:44][C:45]([S:56]([CH3:1])(=[O:58])=[O:55])=[CH:46][CH:47]=3)=[CH:40][C:39]([C:50]([F:53])([F:51])[F:52])=[CH:38][N:37]=2)=[O:35])[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=1 |f:2.3,4.5|
|
Name
|
2-(3-(4-methylthiophenyl)-5-(trifluoromethyl)(2-pyridyl))-2-phenylethanenitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC1=CC=C(C=C1)C=1C(=NC=C(C1)C(F)(F)F)C(C#N)C1=CC=CC=C1
|
Name
|
3-(4-methylthiophenyl)-5-(trifluoromethyl)(2-pyridyl) phenyl ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=O)C1=NC=C(C=C1C1=CC=C(C=C1)SC)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
EXTRACTION
|
Details
|
the residue extracted with ethyl acetate (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (2×50 mL), brine (1×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography over silica gel using a gradient of 20 to 40% ethyl acetate in hexane
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(=O)C1=NC=C(C=C1C1=CC=C(C=C1)S(=O)(=O)C)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |